BAY-8002

Description

Properties

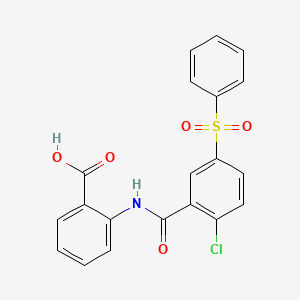

IUPAC Name |

2-[[5-(benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO5S/c21-17-11-10-14(28(26,27)13-6-2-1-3-7-13)12-16(17)19(23)22-18-9-5-4-8-15(18)20(24)25/h1-12H,(H,22,23)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAUJSRBKSRTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Anti-Cancer Mechanisms of BAY-8002: A Technical Guide for Researchers

A Note to the Reader: Initial query data suggests a potential conflation between two distinct Bayer compounds: BAY-8002 , a monocarboxylate transporter 1 (MCT1) inhibitor, and Roniciclib (BAY 1000394) , a pan-cyclin-dependent kinase (CDK) inhibitor. This guide will address the mechanism of action for both compounds in separate, detailed sections to ensure clarity and accuracy for research and drug development professionals.

Part 1: this compound - Targeting Cancer Metabolism through MCT1 Inhibition

Core Mechanism of Action

This compound is a potent and selective, orally bioavailable small molecule inhibitor of monocarboxylate transporter 1 (MCT1), also known as solute carrier family 16 member 1 (SLC16A1).[1][2][3][4] MCT1 is a crucial transmembrane protein responsible for the proton-coupled transport of monocarboxylates, such as lactate and pyruvate, across the cell membrane.[2][3] In the tumor microenvironment, MCT1 plays a central role in cellular energy homeostasis and the metabolic symbiosis between glycolytic and oxidative cancer cells, often referred to as the "Warburg effect".[5]

By inhibiting MCT1, this compound disrupts this critical metabolic pathway. The primary mechanism of action involves the blockage of both lactate influx and efflux from cancer cells.[1][2][3][6] This leads to an intracellular accumulation of lactate, a subsequent decrease in intracellular pH, and the suppression of glycolysis.[2][3] The disruption of lactate transport ultimately inhibits cancer cell proliferation and can lead to tumor stasis.[1][2]

Signaling Pathway and Cellular Impact

The inhibition of MCT1 by this compound initiates a cascade of events that impede cancer cell growth and survival.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. This compound, a Monocarboxylate Transporter 1 Inhibitor for Cancer Research | MedChemExpress [medchemexpress.eu]

- 4. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of BAY-8002 in Blocking Cellular Lactate Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). By blocking the bidirectional transport of lactate, this compound disrupts the metabolic symbiosis within the tumor microenvironment, leading to intracellular acidification and inhibition of glycolysis in cancer cells reliant on lactate efflux. This document details the mechanism of action, presents key quantitative data from preclinical studies, outlines the experimental protocols used to evaluate its efficacy, and visualizes the associated cellular pathways and experimental workflows.

Introduction: The Rationale for MCT1 Inhibition in Oncology

Cancer cells exhibit altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the "Warburg effect." This metabolic shift results in the production of large quantities of lactate, which must be exported from the cell to maintain intracellular pH and support continued high rates of glycolysis. The transport of lactate across the plasma membrane is primarily mediated by monocarboxylate transporters (MCTs).

MCT1 (encoded by the SLC16A1 gene) is a key transporter responsible for both the import and export of lactate and other monocarboxylates like pyruvate. In the tumor microenvironment, a metabolic symbiosis often exists, where glycolytic cancer cells export lactate, which is then taken up by oxidative cancer cells or stromal cells as a fuel source. By inhibiting MCT1, compounds like this compound can disrupt this lactate shuttle, leading to an accumulation of intracellular lactate, a decrease in intracellular pH, and a subsequent reduction in glycolytic flux, ultimately inhibiting cancer cell proliferation and survival.[1][2]

Mechanism of Action of this compound

This compound is a potent and selective, orally active inhibitor of MCT1.[1] It functions by binding to the transporter, thereby blocking its ability to facilitate the bidirectional movement of lactate and a proton across the cell membrane.[3][4] This inhibition leads to two primary consequences for cancer cells that are dependent on MCT1 for lactate efflux:

-

Intracellular Lactate Accumulation and Acidification: The blockage of lactate export leads to a rapid increase in the intracellular concentration of lactic acid. This accumulation lowers the intracellular pH, creating an acidic environment that is detrimental to various cellular processes.

-

Inhibition of Glycolysis: The decrease in intracellular pH and the accumulation of lactate can feedback to inhibit key glycolytic enzymes, such as phosphofructokinase-1 (PFK1). This suppression of glycolysis reduces the cancer cell's ability to produce ATP and essential biosynthetic precursors.[1]

This compound is a dual inhibitor of MCT1 and MCT2, with a significantly lower potency for MCT2, and it does not inhibit MCT4.[2][5] This specificity is crucial, as MCT4 is often upregulated in highly glycolytic tumors and can serve as a resistance mechanism to MCT1 inhibition.[6][7]

Signaling Pathway of this compound Action

References

- 1. Frontiers | Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. MCT4 blockade increases the efficacy of immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

BAY-8002 and its Impact on Tumor Cell Energy Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-8002 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across the plasma membrane. In the context of oncology, many tumor cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leading to increased production and efflux of lactate. MCT1 plays a crucial role in this process, making it a compelling target for anticancer therapies. This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on tumor cell energy homeostasis, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound functions by specifically binding to and inhibiting MCT1, thereby blocking the bidirectional transport of lactate and pyruvate across the cell membrane.[1][2] In highly glycolytic tumor cells that rely on MCT1 for lactate efflux, this inhibition leads to an intracellular accumulation of lactate and a subsequent decrease in intracellular pH.[2][3] This acidic intracellular environment can disrupt various cellular processes, including glycolysis itself, ultimately leading to cytostatic or cytotoxic effects.[2]

The sensitivity of cancer cells to this compound is often correlated with their metabolic phenotype. Tumors that are highly dependent on glycolysis and express high levels of MCT1, with a concurrent low expression of the alternative lactate transporter MCT4, are particularly susceptible to the effects of this compound.[4][5]

dot

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Cell Line | Value | Reference |

| IC₅₀ (MCT1 Inhibition) | DLD-1 | 85 nM | [2] |

| IC₅₀ (MCT4 Inhibition) | EVSA-T | > 50 µM | [4] |

Table 2: In Vivo Efficacy of this compound in Raji Tumor-Bearing Mice

| Parameter | Treatment Group | Observation | Reference |

| Tumor Growth | 80 and 160 mg/kg (p.o., b.i.d.) | Significant inhibition of tumor growth | [2] |

| Tumor Regression | 80 and 160 mg/kg (p.o., b.i.d.) | No tumor regression observed | [2] |

| Intratumor Lactate | 80 and 160 mg/kg (p.o., b.i.d.) | Significant increase | [2][4] |

| Intratumor Pyruvate | 80 and 160 mg/kg (p.o., b.i.d.) | Transient modulation | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell proliferation.

dot

Materials:

-

Cancer cell line of interest

-

96-well clear bottom white plates

-

Complete growth medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for 72 hours under standard cell culture conditions.

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the log of the drug concentration and determine the IC₅₀ value using a suitable software.

MCT1-Mediated Lactate Transport Assay (SNARF-5F)

This assay measures the inhibition of MCT1-mediated lactate transport by monitoring changes in intracellular pH (pHi) using the fluorescent dye SNARF-5F.[4]

Materials:

-

MCT1-expressing cells (e.g., DLD-1)

-

SNARF-5F, AM ester

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

L-Lactic acid

-

This compound

-

Fluorescence plate reader

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

-

Load the cells with SNARF-5F, AM ester (e.g., 5 µM in HBSS) for 30-60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

Add HBSS containing different concentrations of this compound or vehicle control and incubate for a predetermined time.

-

Measure the baseline fluorescence ratio (e.g., emission at 580 nm and 640 nm with excitation at 514 nm).

-

Add a solution of L-lactic acid to induce a change in intracellular pH.

-

Immediately monitor the change in the fluorescence ratio over time.

-

The rate of change in the fluorescence ratio is proportional to the rate of lactate transport. Calculate the inhibition of lactate transport by this compound relative to the vehicle control.

¹⁴C-Lactate Uptake Assay

This method directly measures the uptake of radiolabeled lactate into cells.[4]

Materials:

-

Cancer cells in culture

-

[¹⁴C]-L-Lactic acid

-

Scintillation vials

-

Scintillation counter

-

Ice-cold PBS

-

Cell lysis buffer

Procedure:

-

Plate cells in multi-well plates and grow to the desired confluency.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control in a suitable buffer for 10-15 minutes.

-

Initiate the uptake by adding buffer containing [¹⁴C]-L-lactic acid (at a known concentration and specific activity).

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature or 37°C.

-

Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells multiple times with ice-cold PBS.

-

Lyse the cells with a suitable lysis buffer.

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the lysate for normalization.

-

Calculate the rate of lactate uptake and the extent of inhibition by this compound.

Western Blotting for MCT1 and MCT4

This protocol is for assessing the protein expression levels of MCT1 and MCT4 in cancer cells.[4]

Materials:

-

Cell lysates

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against MCT1 and MCT4

-

Loading control antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare total protein lysates from cancer cells.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MCT1, MCT4, and a loading control overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[4]

dot

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line (e.g., Raji)

-

Matrigel (optional)

-

This compound formulation for oral administration

-

Calipers

-

Equipment for tumor collection and processing

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired doses (e.g., 80 and 160 mg/kg, twice daily). The control group receives the vehicle.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length x width²)/2).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors.

-

A portion of the tumor can be flash-frozen in liquid nitrogen for subsequent metabolite analysis (e.g., by LC-MS/MS) to determine lactate and pyruvate levels.

Logical Relationships and Resistance Mechanisms

The efficacy of this compound is predicated on the metabolic vulnerabilities of cancer cells. However, resistance can emerge through various mechanisms.

dot

A primary mechanism of acquired resistance to this compound is the upregulation of MCT4, which can compensate for the loss of MCT1 function by exporting lactate.[4] Additionally, some cancer cells can adapt by shifting their metabolism away from glycolysis towards oxidative phosphorylation, thereby reducing their reliance on lactate efflux for maintaining energy homeostasis.[4]

Conclusion

This compound represents a targeted therapeutic strategy aimed at exploiting the metabolic reprogramming observed in many cancers. By inhibiting MCT1, this compound disrupts tumor cell energy homeostasis, leading to an inhibition of tumor growth. Understanding the molecular mechanisms of action and resistance is crucial for the clinical development of this and other MCT1 inhibitors. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of MCT1 in cancer and to evaluate the efficacy of novel therapeutic agents targeting this pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a Monocarboxylate Transporter 1 Inhibitor for Cancer Research | MedChemExpress [medchemexpress.eu]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of BAY-8002: A Novel Monocarboxylate Transporter 1 (MCT1) Inhibitor for Cancer Therapy

An In-depth Technical Guide

This whitepaper provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of BAY-8002, a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1). Developed for cancer research, this compound targets the metabolic machinery of tumor cells, offering a promising therapeutic strategy for a range of malignancies. This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation and experimental validation of this novel compound.

Introduction: Targeting Cancer Metabolism with MCT1 Inhibition

Cancer cells exhibit altered metabolic pathways, most notably a reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." This metabolic shift results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and support continued glycolytic flux. Monocarboxylate transporters, particularly MCT1 (encoded by the SLC16A1 gene), play a crucial role in this lactate transport.[1][2] By inhibiting MCT1, it is possible to disrupt cancer cell metabolism, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell proliferation.[1] this compound was identified through a dedicated cell-based screen as a potent and orally available inhibitor of MCT1.[3]

Mechanism of Action of this compound

This compound is a potent and selective dual inhibitor of MCT1 and MCT2.[2] Its primary mechanism of action involves the suppression of bidirectional lactate transport across the cell membrane.[3][4] This inhibition leads to an increase in intracellular lactate levels and a subsequent decrease in intracellular pH, which in turn feedback-inhibits glycolysis.[1][3] The antitumor effect of this compound is primarily cytostatic, leading to the inhibition of tumor growth rather than tumor regression.[1][3]

The following diagram illustrates the signaling pathway affected by this compound:

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-8002: A Technical Deep Dive into its Impact on Intracellular pH and Glycolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the molecular mechanisms of BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). A growing body of preclinical evidence highlights the critical role of MCT1 in cancer cell metabolism, particularly in regulating intracellular pH and maintaining high glycolytic rates. This document provides a comprehensive overview of the core pharmacology of this compound, its effects on cellular physiology, and detailed experimental protocols for its investigation.

Introduction: The Role of MCT1 in Cancer Metabolism

Cancer cells are characterized by altered metabolic pathways, most notably a reliance on aerobic glycolysis, a phenomenon known as the Warburg effect.[1] This metabolic shift results in the production of large quantities of lactic acid, which must be efficiently exported from the cell to prevent intracellular acidification and the subsequent inhibition of glycolytic enzymes.[1][2][3] The monocarboxylate transporter 1 (MCT1), encoded by the SLC16A1 gene, is a key facilitator of this lactate transport, coupling the efflux of lactate to the symport of a proton.[2][3] By extruding lactic acid, MCT1 plays a crucial role in maintaining the alkaline intracellular pH required for rapid cell proliferation and survival.[4]

This compound is a novel, orally available small molecule that potently and selectively inhibits MCT1, and to a lesser extent MCT2, with no activity against MCT4.[2][3][5][6] This targeted inhibition of lactate transport presents a promising therapeutic strategy to disrupt cancer cell metabolism, leading to intracellular acidification, feedback inhibition of glycolysis, and ultimately, reduced tumor growth.[3][7][8]

Mechanism of Action of this compound

This compound exerts its anti-tumor effects by competitively binding to MCT1, thereby blocking the bidirectional transport of lactate and other monocarboxylates like pyruvate across the plasma membrane.[2][3][7][9]

The primary consequences of MCT1 inhibition by this compound are:

-

Intracellular Lactate Accumulation: By preventing lactate efflux, this compound treatment leads to a significant increase in intracellular lactate concentrations.[2][3]

-

Decrease in Intracellular pH: The accumulation of lactic acid results in a drop in intracellular pH, creating an acidic intracellular environment.[3][7][8]

-

Inhibition of Glycolysis: The decrease in intracellular pH and the accumulation of lactate provide negative feedback to key glycolytic enzymes, such as phosphofructokinase-1 (PFK1) and lactate dehydrogenase A (LDHA), leading to a reduction in the overall glycolytic rate.[2][3][7] This is often observed as a decrease in the extracellular acidification rate (ECAR).[2]

The signaling pathway and the logical flow of events following this compound treatment are depicted in the diagram below.

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Cell Line | IC50 Value | Reference |

| Inhibition of [¹⁴C]-L-lactate uptake | DLD-1 (human MCT1) | 85 nM | [7][8] |

| Inhibition of [¹⁴C]-L-lactate uptake | 4T1 (murine MCT1) | Not specified | [5] |

| Inhibition of [¹⁴C]-L-lactate uptake | C6 (rat MCT1) | Not specified | [5] |

| Inhibition of lactate uptake (recombinant) | Human MCT1 | Potent inhibition | [2] |

| Inhibition of lactate uptake (recombinant) | Human MCT2 | ~5-fold lower potency vs MCT1 | [2] |

| Inhibition of lactate uptake (recombinant) | Human MCT4 | No inhibition | [2] |

Table 2: In Vivo Effects of this compound in Raji Tumor-Bearing Mice

| Treatment Group | Dose | Effect on Tumor Growth | Change in Intratumor Lactate | Reference |

| This compound | 80 mg/kg (orally, twice daily) | Significant prevention of tumor growth | Increased | [7][8] |

| This compound | 160 mg/kg (orally, twice daily) | Significant prevention of tumor growth | Increased | [7][8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the effects of this compound on intracellular pH and glycolysis.

Measurement of Intracellular pH

A common method to measure changes in intracellular pH involves the use of pH-sensitive fluorescent dyes, such as SNARF-5F.

Caption: Workflow for measuring intracellular pH using SNARF-5F.

Protocol:

-

Cell Seeding: Plate cells in a 96-well microplate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a pH-sensitive fluorescent dye, such as SNARF-5F acetoxymethyl (AM) ester, by incubating them in a buffer containing the dye.

-

Compound Addition: After a wash step to remove extracellular dye, treat the cells with varying concentrations of this compound or a vehicle control.

-

Fluorescence Measurement: Measure the fluorescence intensity at two different emission wavelengths using a fluorescence plate reader. The ratio of these intensities is dependent on the intracellular pH.

-

Calibration: At the end of the experiment, generate a calibration curve by treating the cells with a buffer containing nigericin (a protonophore that equilibrates intracellular and extracellular pH) at known pH values.

-

Data Analysis: Convert the fluorescence ratios from the experimental wells into intracellular pH values using the calibration curve.

Measurement of Glycolysis (Extracellular Acidification Rate - ECAR)

The rate of glycolysis can be assessed by measuring the extracellular acidification rate (ECAR), which is largely a result of lactate and proton extrusion.

Caption: Workflow for ECAR measurement using a Seahorse Analyzer.

Protocol:

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

-

Cartridge Hydration: Hydrate the sensor cartridge in a calibrant solution overnight in a CO2-free incubator.

-

Assay Preparation: On the day of the assay, replace the growth medium with a low-buffered Seahorse assay medium and incubate the cells in a CO2-free environment.

-

Compound Loading: Load a concentrated solution of this compound into the injection port of the hydrated sensor cartridge.

-

Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure baseline ECAR before injecting this compound and then continue to measure ECAR to determine the compound's effect.

-

Data Analysis: Analyze the change in ECAR following the injection of this compound to quantify the inhibition of glycolysis.

[¹⁴C]-L-Lactate Uptake Assay

This assay directly measures the inhibition of lactate transport into cells.

Protocol:

-

Cell Culture: Culture MCT1-expressing cells to confluence.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Lactate Uptake: Initiate lactate uptake by adding a solution containing [¹⁴C]-L-lactate.

-

Termination: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of lactate uptake at each concentration of this compound to determine the IC50 value.[2]

Conclusion and Future Directions

This compound is a potent and selective inhibitor of MCT1 that effectively disrupts the metabolic homeostasis of cancer cells by blocking lactate efflux, leading to intracellular acidification and the subsequent inhibition of glycolysis. The preclinical data strongly support the continued investigation of this compound as a potential therapeutic agent for cancers that are highly dependent on MCT1 for their survival. Future research should focus on identifying predictive biomarkers of sensitivity to MCT1 inhibition, exploring combination therapies to overcome potential resistance mechanisms such as the upregulation of MCT4, and advancing the clinical development of this promising compound.[2][10]

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Proton-coupled monocarboxylate transporters in cancer: From metabolic crosstalk, immunosuppression and anti-apoptosis to clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. This compound, a Monocarboxylate Transporter 1 Inhibitor for Cancer Research | MedChemExpress [medchemexpress.eu]

- 9. researchgate.net [researchgate.net]

- 10. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

BAY-8002: A Technical Overview of a Novel MCT1/2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8002 is a potent and orally bioavailable small molecule inhibitor of the monocarboxylate transporters MCT1 (SLC16A1) and MCT2 (SLC16A7).[1][2][3] By selectively blocking the transport of lactate and other monocarboxylates across the cell membrane, this compound disrupts the metabolic symbiosis within the tumor microenvironment, leading to intracellular acidification and inhibition of glycolysis.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical data of this compound, along with detailed experimental protocols for its evaluation.

Chemical Structure and Physicochemical Properties

This compound, chemically named 2-({[2-chloro-5-(phenylsulfonyl)phenyl]carbonyl}amino)benzoic acid, is a synthetic organic compound.[4] Its structure is characterized by a central aminobenzoic acid scaffold linked to a substituted benzoyl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₀H₁₄ClNO₅S | [3] |

| Molecular Weight | 415.85 g/mol | [3] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [4] |

| Purity | ≥98% (HPLC) |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-tumor effects by inhibiting monocarboxylate transporters MCT1 and MCT2, which are crucial for the transport of lactate and other monocarboxylates like pyruvate across the plasma membrane.[1][2] In many cancer cells, aerobic glycolysis (the Warburg effect) leads to high levels of lactate production.[6] MCT1 and MCT4 are the primary transporters responsible for lactate efflux, preventing toxic intracellular acidification.[7]

By blocking MCT1 and MCT2, this compound leads to the intracellular accumulation of lactate, a subsequent decrease in intracellular pH, and feedback inhibition of key glycolytic enzymes.[4][5] This disruption of cellular metabolism ultimately inhibits cancer cell proliferation and survival.

Preclinical Efficacy

In Vitro Activity

This compound has demonstrated potent and selective inhibitory activity against MCT1 and MCT2 in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of this compound

| Assay | Cell Line/System | IC₅₀ (nM) | Reference |

| MCT1 Inhibition (SNARF-5 assay) | DLD-1 (human colon carcinoma) | 85 ± 6 | [4] |

| MCT4 Inhibition (SNARF-5 assay) | EVSA-T (human breast carcinoma) | > 50,000 | [3] |

| ¹⁴C-Lactate Uptake (Human MCT1) | DLD-1 | 8 | [7] |

| ¹⁴C-L-Lactate Uptake (Rat MCT1) | C6 (rat glioma) | 3 | [7] |

| ¹⁴C-L-Lactate Uptake (Mouse MCT1) | 4T1 (mouse breast carcinoma) | 12 | [7] |

| ¹⁴C-L-Lactate Uptake (Human MCT1) | Xenopus laevis oocytes | 1 | [7] |

| ¹⁴C-L-Lactate Uptake (Human MCT2) | Xenopus laevis oocytes | 5 | [7] |

| ¹⁴C-L-Lactate Uptake (Human MCT4) | Xenopus laevis oocytes | > 500 | [7] |

In Vivo Activity

In preclinical animal models, this compound has been shown to inhibit tumor growth. In a Raji human Burkitt's lymphoma xenograft model, oral administration of this compound resulted in a significant dose-dependent inhibition of tumor growth.[4][5]

Table 3: In Vivo Efficacy of this compound in Raji Xenograft Model

| Dose and Schedule | Outcome | Reference |

| 80 mg/kg, twice daily, p.o. | Significant tumor growth inhibition | [5][8] |

| 160 mg/kg, twice daily, p.o. | More pronounced tumor growth inhibition | [5][8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound [2-({[2-chloro-5-(phenylsulfonyl)phenyl]carbonyl}amino)benzoic acid] was performed at Bayer AG. The detailed synthetic route is described in the supplementary methods of Quanz M, et al. Mol Cancer Ther. 2018.[4]

Western Blot Analysis for MCT1 and MCT4

This protocol describes the detection of MCT1 and MCT4 protein levels in cell lysates.

References

- 1. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-tumor Efficacy of CD19 CAR-T in a Raji B Cell Xenografted Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. Frontiers | Knowledge mapping and current trends of Warburg effect in the field of cancer [frontiersin.org]

- 7. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Preclinical Profile of BAY-8002: An In-depth Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and efficacy of BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). The information presented herein is compiled from published preclinical studies to support further research and development efforts in the field of oncology.

Core Mechanism of Action and In Vitro Efficacy

This compound is a novel compound identified to potently and selectively inhibit MCT1, a key transporter of lactate across the cell membrane.[1] By blocking MCT1, this compound disrupts the bidirectional transport of lactate, leading to its intracellular accumulation and a subsequent decrease in intracellular pH.[1] This disruption of lactate homeostasis has been shown to inhibit the proliferation of cancer cells that are dependent on MCT1 for their metabolic functions.[1]

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of MCT1-mediated lactate transport. The inhibitory activity has been quantified across various cancer cell lines, with IC50 values typically in the nanomolar range.[1]

| Cell Line | Cancer Type | MCT1 Expression | This compound IC50 (nM) | Reference |

| Raji | Burkitt's Lymphoma | High | 85 | [1] |

| Daudi | Burkitt's Lymphoma | High | Not explicitly stated, but sensitive | [2] |

| DLD-1 | Colorectal Carcinoma | High | Not explicitly stated, but sensitive | [2] |

| EVSA-T | Breast Cancer | Low (MCT4 expressing) | Insensitive | [2] |

| Colo320DM | Colorectal Carcinoma | Not explicitly stated | Not explicitly stated | [2] |

Table 1: In Vitro Proliferation Inhibition by this compound in Various Cancer Cell Lines.

Furthermore, studies on recombinant human MCT isoforms expressed in Xenopus laevis oocytes have shown that this compound is approximately 5-fold more potent against MCT1 than MCT2 and shows no inhibitory activity against MCT4, highlighting its selectivity.[2]

Impact on Cellular Metabolism

The inhibition of lactate transport by this compound leads to a significant increase in intracellular lactate levels and a decrease in the extracellular acidification rate (ECAR).[2] This metabolic reprogramming can suppress glycolysis and ultimately inhibit cancer cell proliferation, particularly in tumors reliant on aerobic glycolysis (the Warburg effect).[1]

In Vivo Efficacy and Pharmacokinetics

The anti-tumor activity of this compound has been evaluated in preclinical xenograft models.

Xenograft Models

In a Raji human Burkitt's lymphoma tumor-bearing mouse model, oral administration of this compound at doses of 80 and 160 mg/kg twice daily resulted in significant tumor growth inhibition.[1] However, tumor regression was not observed.[1] The primary outcome in these in vivo studies was tumor stasis.[3] In the Daudi Burkitt's lymphoma model, a response to MCT1 inhibition was observed, though it was not statistically significant for this compound.[2]

| Xenograft Model | Cancer Type | This compound Dose (mg/kg, p.o., BID) | Efficacy (T/C %) | Reference |

| Raji | Burkitt's Lymphoma | 80 | Significant tumor growth inhibition | [1] |

| Raji | Burkitt's Lymphoma | 160 | Significant tumor growth inhibition | [1] |

| Daudi | Burkitt's Lymphoma | Not specified | Not significant | [2] |

| Colo320DM | Colorectal Carcinoma | Not specified | No significant response | [2] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models. (Note: T/C % values were not explicitly provided in the search results, but the qualitative outcomes are summarized).

Pharmacokinetics

Pharmacokinetic studies in mice demonstrated that this compound is orally bioavailable.[1] Following oral administration, plasma concentrations of this compound were maintained above the in vitro IC50 levels for tumor cell proliferation.[2] The compound does exhibit high protein binding.[1]

| Parameter | Value | Species | Reference |

| Dosing | 40, 80, 160 mg/kg, p.o., BID | Mouse | [4] |

| Plasma Concentration | Maintained above in vitro IC50u | Mouse | [2] |

| Protein Binding | High | Not specified | [1] |

Table 3: Summary of this compound Pharmacokinetic Properties in Mice.

Experimental Protocols

[14C]-L-Lactate Uptake Assay

This assay measures the ability of this compound to inhibit the uptake of radiolabeled lactate into cancer cells.

Protocol:

-

Seed MCT1-expressing cells (e.g., DLD-1) and MCT4-expressing cells (e.g., EVSA-T) in appropriate culture plates.

-

Pre-incubate the cells with varying concentrations of this compound or DMSO as a control.

-

Initiate the uptake reaction by adding a solution containing [14C]-L-lactate.

-

After a defined incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of inhibition against the log concentration of this compound.[2]

Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

Protocol:

-

Seed cancer cells (e.g., Raji, Daudi) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO control for 72 hours.[2]

-

Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.[2]

Western Blot Analysis

This technique is used to assess the expression levels of MCT1, MCT2, and MCT4 proteins in different cell lines.

Protocol:

-

Lyse cells in a suitable buffer to extract total protein.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with primary antibodies specific for MCT1, MCT2, MCT4, and a loading control (e.g., Hsp90).[2]

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Study

This protocol outlines the evaluation of this compound's anti-tumor efficacy in a mouse model.

Protocol:

-

Subcutaneously inject Raji human Burkitt's lymphoma cells into the flank of immunodeficient mice.

-

Allow the tumors to reach a palpable size.

-

Randomize the mice into vehicle control and treatment groups.

-

Administer this compound orally twice daily at the specified doses (e.g., 80 and 160 mg/kg).[1]

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis, such as measuring intratumor lactate and pyruvate levels.[2]

Visualizations

Signaling Pathway

References

- 1. This compound, a Monocarboxylate Transporter 1 Inhibitor for Cancer Research | MedChemExpress [medchemexpress.eu]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Therapeutic Potential of MCT1 Inhibition with BAY-8002: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data and therapeutic potential of BAY-8002, a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1). By targeting lactate transport, this compound disrupts the metabolic symbiosis within the tumor microenvironment, offering a promising avenue for cancer therapy. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the underlying biological pathways and experimental workflows.

Core Concepts: The Role of MCT1 in Cancer Metabolism

Cancer cells exhibit altered metabolism, famously characterized by the Warburg effect, where they favor glycolysis even in the presence of oxygen. This results in the production of large amounts of lactate. Monocarboxylate transporters, particularly MCT1 and MCT4, are crucial for extruding this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor growth.[1][2]

MCT1 also facilitates a metabolic symbiosis between different cell populations within a tumor.[1][3] Oxygenated tumor cells can take up lactate produced by hypoxic or glycolytic cells and use it as a fuel source for oxidative phosphorylation.[3] This "lactate shuttle" is critical for tumor survival and proliferation.[4] By inhibiting MCT1, compounds like this compound aim to disrupt this shuttle, leading to intracellular lactate accumulation, a decrease in intracellular pH, and suppression of glycolysis, ultimately inhibiting cancer cell growth.[5]

This compound: A Potent and Selective MCT1 Inhibitor

This compound is a novel, orally available small molecule that potently and selectively inhibits MCT1.[6] Preclinical studies have demonstrated its ability to block the bidirectional transport of lactate, leading to antiproliferative effects in various cancer models.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Cell Line / System | Value | Reference |

| IC50 (Lactate Uptake) | DLD-1 (MCT1-expressing) | 85 nM | [5] |

| IC50 (Lactate Uptake) | EVSA-T (MCT4-expressing) | No inhibition | [6] |

| IC50 (Lactate Uptake) | Recombinant human MCT1 (Xenopus oocytes) | Potent inhibition | [6] |

| IC50 (Lactate Uptake) | Recombinant human MCT2 (Xenopus oocytes) | ~5-fold lower potency vs. MCT1 | [6] |

| IC50 (Lactate Uptake) | Recombinant human MCT4 (Xenopus oocytes) | No inhibition | [6] |

| Ki (Displacement of [3H]-BAY-8002) | DLD-1 membranes | 10.5 nM | [9] |

| Ki (Displacement of [3H]-AZD3965) | DLD-1 membranes | 11.2 nM | [9] |

Table 2: In Vivo Efficacy of this compound in a Raji Burkitt's Lymphoma Xenograft Model

| Treatment Group | Dosage | Route | Outcome | Reference |

| Vehicle Control | - | Oral (twice daily) | Progressive tumor growth | [5] |

| This compound | 80 mg/kg | Oral (twice daily) | Significant prevention of tumor growth | [5] |

| This compound | 160 mg/kg | Oral (twice daily) | Significant prevention of tumor growth | [5] |

Note: While this compound significantly inhibited tumor growth, it did not lead to tumor regression in this model.[5]

Table 3: Pharmacodynamic Effects of this compound in a Raji Xenograft Model

| Parameter | Treatment | Fold Change vs. Control | Time Point | Reference |

| Intratumor Lactate | This compound | Significant increase | Not specified | [5] |

| Intratumor Pyruvate | This compound | Transient modulation | Not specified | [7] |

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of MCT1, leading to a disruption of lactate flux across the cell membrane. The consequences of this inhibition are depicted in the following signaling pathway diagram.

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the preclinical evaluation of this compound, based on the study by Quanz et al., 2018.[6]

[14C]-L-Lactate Uptake Assay in Mammalian Cells

This assay quantifies the rate of lactate import into cells and is used to determine the inhibitory potency of compounds like this compound.

-

Cell Culture: MCT1-expressing (e.g., DLD-1) and MCT4-expressing (e.g., EVSA-T) cells are cultured in appropriate media and seeded into 96-well plates.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or vehicle control (DMSO) for a specified time.

-

Lactate Uptake: The assay is initiated by adding a solution containing [14C]-L-Lactate.

-

Incubation: Cells are incubated for a short period (e.g., 5-10 minutes) to allow for lactate uptake.

-

Washing: The uptake is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular radiolabel.

-

Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The IC50 values are calculated by fitting the data to a four-parameter logistic equation.

In Vivo Tumor Xenograft Studies

These studies assess the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

-

Tumor Cell Implantation: A suspension of tumor cells (e.g., Raji lymphoma cells) is subcutaneously injected into the flank of each mouse.

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size, and their volume is measured regularly using calipers.

-

Randomization and Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. This compound is administered orally at specified doses (e.g., 80 and 160 mg/kg, twice daily). The control group receives a vehicle solution.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, tumors may be excised for the measurement of intratumor lactate and pyruvate levels.

Experimental Workflow for In Vivo Studies

The following diagram illustrates the typical workflow for a preclinical in vivo efficacy study.

Caption: Workflow for in vivo xenograft studies.

Markers of Sensitivity and Resistance

A key aspect of developing targeted therapies is identifying patient populations most likely to respond. Preclinical studies have identified several potential biomarkers for sensitivity to this compound.

-

Lack of MCT4 Expression: Tumors that do not express MCT4 are more sensitive to MCT1 inhibition, as they lack a redundant mechanism for lactate export.[6][7]

-

Hematopoietic Tumors: Diffuse large B-cell lymphoma (DLBCL) cell lines have shown particular sensitivity to this compound.[7][8]

Conversely, resistance to MCT1 inhibition can emerge.

-

Upregulation of MCT4: Cancer cells can acquire resistance by increasing the expression of MCT4, even in the presence of oxygen.[7][8]

-

Metabolic Shift: A shift towards oxidative phosphorylation can also confer resistance to MCT1 inhibitors.[7][8]

Future Directions and Clinical Perspective

The preclinical data for this compound provide a strong rationale for its clinical development. The selective inhibition of MCT1 offers a targeted approach to disrupt tumor metabolism. Future research should focus on:

-

Combination Therapies: Combining MCT1 inhibitors with other anti-cancer agents, such as those targeting mitochondrial metabolism, may lead to synergistic effects.[10]

-

Biomarker-Driven Clinical Trials: The identification of predictive biomarkers, such as MCT4 expression, will be crucial for patient selection in clinical trials.

-

Overcoming Resistance: Understanding the mechanisms of resistance will inform the development of strategies to overcome or prevent it.

References

- 1. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring monocarboxylate transporter inhibition for cancer treatment [explorationpub.com]

- 3. Frontiers | The role of MCT1 in tumor progression and targeted therapy: a comprehensive review [frontiersin.org]

- 4. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Collection - Data from Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - Molecular Cancer Therapeutics - Figshare [aacr.figshare.com]

- 8. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MCT1 inhibitor AZD3965 increases mitochondrial metabolism, facilitating combination therapy and non-invasive magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

BAY-8002 In Vitro Experimental Protocols: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro evaluation of BAY-8002, a potent and selective inhibitor of monocarboxylate transporter 1 (MCT1) and, to a lesser extent, MCT2.[1][2] this compound disrupts the transport of lactate and other monocarboxylates across the plasma membrane, a critical process for the metabolic homeostasis of many cancer cells.[1][3] These protocols are intended to guide researchers in setting up key in vitro experiments to assess the activity and mechanism of action of this compound.

Core Concepts and Mechanism of Action

This compound is a novel inhibitor that potently suppresses the bidirectional transport of lactate.[4][5] In cancer cells that rely on glycolysis for energy production (the Warburg effect), the resulting lactate must be exported to maintain intracellular pH and prevent feedback inhibition of the glycolytic pathway.[1][3] MCT1 is a key transporter responsible for this lactate efflux. By inhibiting MCT1, this compound leads to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis, ultimately suppressing cancer cell proliferation.[1][3] The sensitivity of cancer cells to this compound is often correlated with high expression of MCT1 and a lack of the alternative lactate transporter, MCT4.[4]

Quantitative Data Summary

The following table summarizes the reported in vitro potency of this compound in various cancer cell lines.

| Cell Line | Cancer Type | Target | Assay | IC50 | Reference |

| DLD-1 | Colorectal Adenocarcinoma | MCT1 | SNARF-5 Fluorescence (Lactate Import) | 85 (±6) nM | [5] |

| Raji | Burkitt's Lymphoma | MCT1 | Cell Viability (CellTiter-Glo) | ~100 nM | [2][6] |

| Daudi | Burkitt's Lymphoma | MCT1 | Cell Viability (CellTiter-Glo) | ~100 nM | [2][6] |

| EVSA-T | Breast Cancer | MCT4 | SNARF-5 Fluorescence (Lactate Import) | > 50 µM | [5][7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro characterization.

Caption: Proposed mechanism of action of this compound.

Caption: General workflow for in vitro characterization of this compound.

Experimental Protocols

Cell Viability Assay (Using CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from standard CellTiter-Glo® protocols and experimental details described for this compound.[2][6][8][9]

Objective: To determine the effect of this compound on the viability of cancer cell lines and to calculate the IC50 value.

Materials:

-

MCT1-expressing cells (e.g., Raji, Daudi) and MCT4-expressing cells (e.g., EVSA-T)

-

Appropriate cell culture medium and supplements

-

This compound

-

DMSO (for stock solution)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.[5]

-

Perform serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.

-

Add the diluted this compound or DMSO vehicle control to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.[2][6]

-

-

CellTiter-Glo® Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[8][10]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8][10]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10]

-

Record the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the average background luminescence from all readings.

-

Normalize the data to the DMSO-treated control wells (representing 100% viability).

-

Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

-

[¹⁴C]-L-Lactate Uptake Assay

This protocol is based on methodologies described for measuring MCT1-mediated lactate transport.[5][12][13]

Objective: To directly measure the inhibitory effect of this compound on MCT1-mediated lactate uptake.

Materials:

-

MCT1-expressing cells (e.g., DLD-1) and MCT4-expressing cells (e.g., EVSA-T)

-

Appropriate cell culture medium and supplements

-

This compound

-

DMSO

-

[¹⁴C]-L-Lactate (radiolabeled)

-

Uptake buffer (e.g., HBSS or a buffer containing 137 mM N-methyl-D-glucamine, 5.4 mM KCl, 1 mM CaCl2, 1 mM MgCl2, and 10 mM HEPES, pH 6.0)[12]

-

Lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Seeding:

-

Seed cells in 24-well plates and grow to confluency.

-

-

Compound Pre-incubation:

-

Wash the cells three times with uptake buffer.[12]

-

Pre-incubate the cells with varying concentrations of this compound (or DMSO control) in uptake buffer for 10-30 minutes at 37°C.

-

-

Lactate Uptake:

-

Initiate the uptake by adding uptake buffer containing [¹⁴C]-L-Lactate (final concentration of ~50-100 µM) and the corresponding concentration of this compound.

-

Incubate for a short period (e.g., 1-5 minutes) at room temperature. The optimal time should be determined empirically to be within the linear range of uptake.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold uptake buffer.

-

Lyse the cells by adding lysis buffer to each well and incubating for at least 30 minutes.

-

-

Measurement:

-

Transfer the cell lysates to scintillation vials.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Protein Quantification:

-

Use a small aliquot of the cell lysate to determine the protein concentration using a standard method (e.g., BCA assay).

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration for each sample.

-

Calculate the percentage of inhibition of lactate uptake for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value for the inhibition of lactate uptake.

-

Western Blot Analysis for MCT1 and MCT4 Expression

This protocol provides a general framework for assessing the protein levels of MCT1 and MCT4 in cells treated with this compound.[2][14]

Objective: To determine the expression levels of MCT1 and MCT4 in different cell lines and to investigate if this compound treatment alters their expression.

Materials:

-

MCT1-expressing and MCT4-expressing cell lines

-

This compound

-

DMSO

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies against MCT1, MCT4, and a loading control (e.g., β-actin, GAPDH, or Hsp90)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells and treat with desired concentrations of this compound or DMSO for a specified time (e.g., 24-72 hours).

-

Wash cells with ice-cold PBS and lyse them using ice-cold lysis buffer.

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using the BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MCT1, MCT4, and the loading control overnight at 4°C. (Dilutions should be optimized according to the manufacturer's instructions).

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Add the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis of the bands to quantify the relative protein expression levels, normalizing to the loading control.

-

By following these detailed protocols, researchers can effectively investigate the in vitro effects of this compound, contributing to a better understanding of its therapeutic potential in cancer.

References

- 1. This compound, a Monocarboxylate Transporter 1 Inhibitor for Cancer Research | MedChemExpress [medchemexpress.eu]

- 2. researchgate.net [researchgate.net]

- 3. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]

- 4. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. ch.promega.com [ch.promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 10. OUH - Protocols [ous-research.no]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Cellular Uptake of MCT1 Inhibitors AR-C155858 and AZD3965 and Their Effects on MCT-Mediated Transport of L-Lactate in Murine 4T1 Breast Tumor Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Monocarboxylate Transporter-1 (MCT1)-Mediated Lactate Uptake Protects Pancreatic Adenocarcinoma Cells from Oxidative Stress during Glutamine Scarcity Thereby Promoting Resistance against Inhibitors of Glutamine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of BAY-8002 for In Vitro Efficacy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8002 is a potent and selective inhibitor of Monocarboxylate Transporter 1 (MCT1), a key protein involved in the transport of lactate and other monocarboxylates across the plasma membrane.[1][2] In the context of cancer metabolism, many tumor cells exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), leading to increased production of lactate.[3] MCT1 facilitates the efflux of this lactate, preventing intracellular acidification and maintaining the high glycolytic rate necessary for tumor cell proliferation and survival.[1][3] By inhibiting MCT1, this compound blocks lactate transport, leading to an accumulation of intracellular lactate, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell growth.[1][2] These application notes provide a comprehensive guide to determining the optimal concentration of this compound for cell culture experiments, a critical step in evaluating its therapeutic potential.

Mechanism of Action of this compound

This compound is a dual inhibitor of MCT1 and MCT2.[4] It potently suppresses the bidirectional transport of lactate.[3] In cancer cells that rely on expelling lactate to maintain their metabolism, this inhibition leads to intracellular lactate accumulation and acidification, disrupting the cell's energy homeostasis and ultimately leading to growth arrest.[1][2]

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. This data serves as a starting point for determining the optimal concentration range for your specific cell line of interest.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| DLD-1 | Colorectal Adenocarcinoma | 85 | [2][4][5] |

| C6 (rat) | Glioma | 3 | [1] |

| DLD-1 (human) | Colorectal Adenocarcinoma | 8 | [1] |

| 4T1 (mouse) | Breast Cancer | 12 | [1] |

Experimental Protocols

To determine the optimal concentration of this compound for a specific cell line, a series of experiments should be performed. The following protocols provide detailed methodologies for assessing cell viability, apoptosis, and target engagement.

Experimental Workflow

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Cell line of interest

-

Complete cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 1 nM to 10 µM.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate for the desired treatment duration (e.g., 72 hours).

-

-

Assay Protocol:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[6][7]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[6]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[6][7]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6][7]

-

Record the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium-only wells).

-

Normalize the data to the vehicle control wells (set as 100% viability).

-

Plot the cell viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound

-

Cell line of interest

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

1X Binding Buffer

-

Propidium Iodide (PI)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 48 hours). Include an untreated and a vehicle control.

-

-

Cell Harvesting and Staining:

-

Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[8]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within one hour of staining.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Western Blot for MCT1 Expression

This protocol is to confirm the expression of the target protein, MCT1, in the cell line of interest.

Materials:

-

Cell line of interest

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against MCT1

-

Primary antibody against a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against MCT1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 5-10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe for the loading control to ensure equal protein loading.

-

Conclusion

The determination of the optimal in vitro concentration of this compound is a multi-step process that begins with a dose-response screening to establish the IC50 value. Subsequent mechanistic assays, such as apoptosis and target expression analysis, are crucial for validating the on-target effects of the compound at the determined concentrations. The protocols outlined in these application notes provide a robust framework for researchers to effectively evaluate the cellular effects of this compound and to guide further preclinical development.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. OUH - Protocols [ous-research.no]

- 5. Preclinical Efficacy of the Novel Monocarboxylate Transporter 1 Inhibitor this compound and Associated Markers of Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ch.promega.com [ch.promega.com]

- 7. promega.com [promega.com]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In vivo Dosing and Administration of BAY-8002 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-8002 is a potent and selective inhibitor of the monocarboxylate transporter 1 (MCT1), and to a lesser extent MCT2, which are crucial for lactate transport across the plasma membrane.[1][2] In the context of oncology, many cancer cells exhibit a high glycolytic rate even in the presence of oxygen (the Warburg effect), leading to the production of large amounts of lactate.[3] MCT1 is often overexpressed in these tumors to facilitate the efflux of lactate, thereby maintaining intracellular pH and sustaining high glycolytic rates.[3] By inhibiting MCT1, this compound blocks this lactate transport, causing intracellular lactate accumulation, a subsequent drop in intracellular pH, and the inhibition of glycolysis.[1][3] This ultimately leads to reduced cancer cell proliferation and tumor growth, particularly in tumors that are highly dependent on glycolysis and lack the expression of the alternative lactate transporter, MCT4.[1][4]

These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, focusing on the widely used Raji Burkitt's lymphoma xenograft model. The provided methodologies cover drug formulation, tumor model establishment, dosing regimens, and pharmacodynamic analysis.

Mechanism of Action: this compound Signaling Pathway

This compound targets the metabolic machinery of cancer cells by disrupting lactate transport. The signaling pathway affected by this compound is central to cancer cell metabolism.

Caption: Mechanism of action of this compound in cancer cells.

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo use of this compound in mouse models.

Table 1: In Vivo Dosing of this compound in Raji Xenograft Mouse Model

| Parameter | Value | Reference |

| Mouse Strain | NOD SCID | [1] |

| Tumor Model | Raji (Burkitt's Lymphoma) Xenograft | [1][3] |

| Administration Route | Oral (per os) | [1][3] |

| Dosage | 80 and 160 mg/kg | [3] |

| Dosing Frequency | Twice daily | [3] |

| Reported Efficacy | Significant tumor growth inhibition | [1][3] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) |

| 40 | Data not available | ~1 | Data not available |

| 80 | Data not available | ~1-3 | Data not available |

| 160 | Data not available | ~3 | Data not available |

| Note: Specific Cmax and AUC values are not publicly available in the provided search results. The plasma concentration profiles after twice-daily oral dosing have been simulated.[1] |

Experimental Protocols

Protocol 1: Formulation of this compound for Oral Gavage